molecular formula C6H10O B13091004 (1S)-1-Methyl-6-oxabicyclo[3.1.0]hexane

(1S)-1-Methyl-6-oxabicyclo[3.1.0]hexane

Cat. No.: B13091004
M. Wt: 98.14 g/mol
InChI Key: XMDQJXIEKHMDMG-GDVGLLTNSA-N
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Description

(1S)-1-Methyl-6-oxabicyclo[310]hexane is a bicyclic organic compound characterized by a unique structure that includes an oxygen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Methyl-6-oxabicyclo[3.1.0]hexane can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with cyclopropylanilines under specific conditions, such as the use of an organic or iridium photoredox catalyst and blue LED irradiation . This method allows for the formation of the bicyclic structure with good yields and high diastereoselectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Methyl-6-oxabicyclo[3.1.0]hexane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, will vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

(1S)-1-Methyl-6-oxabicyclo[3.1.0]hexane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S)-1-Methyl-6-oxabicyclo[3.1.0]hexane exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby influencing various biochemical pathways. The exact mechanism will depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.0]hexane: A similar bicyclic compound without the oxygen atom.

    Cyclopropyl derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

(1S)-1-Methyl-6-oxabicyclo[3.1.0]hexane is unique due to the presence of the oxygen atom within its bicyclic structure, which imparts different chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

(1S)-1-methyl-6-oxabicyclo[3.1.0]hexane

InChI

InChI=1S/C6H10O/c1-6-4-2-3-5(6)7-6/h5H,2-4H2,1H3/t5?,6-/m0/s1

InChI Key

XMDQJXIEKHMDMG-GDVGLLTNSA-N

Isomeric SMILES

C[C@]12CCCC1O2

Canonical SMILES

CC12CCCC1O2

Origin of Product

United States

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